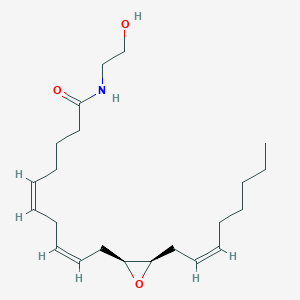

11(12)-EET ethanolamide

Description

Properties

Molecular Formula |

C22H37NO3 |

|---|---|

Molecular Weight |

363.5 |

InChI |

InChI=1S/C22H37NO3/c1-2-3-4-5-9-12-15-20-21(26-20)16-13-10-7-6-8-11-14-17-22(25)23-18-19-24/h6,8-10,12-13,20-21,24H,2-5,7,11,14-19H2,1H3,(H,23,25)/b8-6-,12-9-,13-10-/t20-,21+/m1/s1 |

InChI Key |

TYRRSRADDAROSO-ABRALVTRSA-N |

SMILES |

CCCCC/C=CC[C@H]1O[C@H]1C/C=CC/C=CCCCC(=O)NCCO |

Synonyms |

11(12)-EpETrE Ethanolamide |

Origin of Product |

United States |

Biosynthesis and Enzymatic Generation of 11 12 Eet Ethanolamide

Precursor Substrate: Anandamide (B1667382) (AEA) as a Key Source

The primary precursor for the biosynthesis of 11(12)-EET ethanolamide is N-arachidonoylethanolamine, commonly known as anandamide (AEA). frontiersin.orgumich.edu Anandamide is an endogenous fatty acid neurotransmitter that plays a crucial role in the body's endocannabinoid system. umich.edunih.gov It is structurally derived from the omega-6 essential fatty acid, arachidonic acid. nih.gov

The generation of this compound occurs when anandamide undergoes oxidative metabolism, specifically through an epoxidation reaction catalyzed by cytochrome P450 (CYP) enzymes. frontiersin.orgnih.gov This pathway represents an alternative to the primary degradation route for anandamide, which is hydrolysis by the enzyme Fatty Acid Amide Hydrolase (FAAH). frontiersin.org The diversion of anandamide to CYP-mediated oxidation leads to the formation of several oxygenated metabolites, including the family of epoxyeicosatrienoic acid ethanolamides (EET-EAs), of which this compound is a prominent member. nih.gov

Cytochrome P450 Enzyme Isoforms Involved in AEA Epoxidation

The epoxidation of anandamide is not carried out by a single enzyme but rather by a consortium of cytochrome P450 isoforms. These enzymes introduce an oxygen atom across one of the four double bonds of the arachidonic acid backbone of anandamide, leading to the formation of four corresponding regioisomers of EET-EA: 5,6-EET-EA, 8,9-EET-EA, 11,12-EET-EA, and 14,15-EET-EA. nih.govnih.gov Several specific CYP enzymes have been identified as key players in this metabolic process.

CYP3A4 is a major cytochrome P450 isoform, predominantly expressed in the liver and brain, that is significantly involved in the epoxidation of anandamide. nih.govnih.gov Studies have demonstrated that CYP3A4 metabolizes anandamide to produce all four EET-EA regioisomers. nih.gov The formation of these metabolites follows Michaelis-Menten kinetics, indicating a classic enzyme-substrate interaction. In human brain microsomes, the use of CYP3A4-specific inhibitory antibodies has been shown to significantly decrease the formation of AEA metabolites, confirming its substantial role in this tissue. nih.gov

Table 1: Kinetic Parameters of AEA Epoxidation by Recombinant Human CYP3A4 *

| Metabolite | Km (μM) |

|---|---|

| 5,6-EET-EA | 25.0 ± 5.0 |

| 8,9-EET-EA | 22.0 ± 4.0 |

| 11,12-EET-EA | 23.0 ± 4.0 |

| 14,15-EET-EA | 24.0 ± 5.0 |

Data derived from studies on recombinant human CYP3A41. Kinetic analyses were performed on the formation of these metabolites from AEA at concentrations ranging from 1 to 125 μM.*

CYP2D6, a highly polymorphic enzyme known for its significant presence in the human brain, is another key contributor to anandamide epoxidation. nih.govnih.gov Recombinant CYP2D6 converts anandamide into all four EET-EA regioisomers, as well as a hydroxylated product. nih.govnih.gov Its involvement is particularly notable in brain mitochondria, where inhibitory antibodies against CYP2D6 have been shown to substantially reduce the formation of EET-EAs. nih.gov This suggests that CYP2D6 may be a crucial physiological enzyme for anandamide metabolism within the central nervous system. nih.gov

Table 2: Kinetic Parameters of AEA Metabolism by Recombinant Human CYP2D6 *

| Metabolite | Km (μM) |

|---|---|

| 20-HETE-EA | 1.3 ± 0.2 |

| 8,9-EET-EA | 2.1 ± 0.4 |

| 11,12-EET-EA | 2.6 ± 0.6 |

| 14,15-EET-EA | 2.8 ± 0.7 |

Data derived from studies on recombinant human CYP2D6. The formation of products was shown to exhibit simple Michaelis-Menten kinetics.

CYP2J2, the predominant epoxygenase in the heart and also expressed in the intestine, has been identified as an enzyme capable of metabolizing anandamide. nih.govtheanthologyshop.com Purified human CYP2J2 metabolizes AEA to generate the four EET-EA regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET-EA) alongside the hydroxylated product, 20-HETE-EA. nih.govtheanthologyshop.com Kinetic studies have been performed to characterize the efficiency of these reactions. theanthologyshop.com While CYP2J2 contributes to AEA metabolism in tissues like the intestine, inhibitor studies suggest it is not the primary P450 isoform responsible for this process in the gut. nih.gov

CYP4X1 is another isoform that has been implicated in the epoxidation of anandamide to form the four EET-EAs. nih.govresearchgate.net Its specific contribution and tissue distribution relative to other anandamide-metabolizing enzymes continue to be an area of active research.

Table 3: Kinetic Parameters of AEA Metabolism by Recombinant Human CYP2J2 *

| Metabolite Formed | Km (μM) | kcat (pmol/min/pmol P450) |

|---|---|---|

| 5,6-EET-EA | 468 ± 174 | 23.3 ± 4.3 |

| 8,9-EET-EA | 10.0 ± 3.4 | 1.6 ± 0.2 |

| 11,12-EET-EA | 17.0 ± 4.0 | 2.9 ± 0.2 |

| 14,15-EET-EA | 15.0 ± 2.8 | 3.5 ± 0.2 |

| 20-HETE-EA | 22.0 ± 6.0 | 0.2 ± 0.0 |

Data derived from studies on purified human CYP2J2 in a reconstituted system.

Regioisomeric and Stereoisomeric Specificity in Enzymatic Formation

The enzymatic epoxidation of anandamide by cytochrome P450 enzymes exhibits both regio- and stereospecificity. The regioselectivity is demonstrated by the formation of four distinct EET-EA regioisomers, corresponding to the epoxidation at the 5,6-, 8,9-, 11,12-, or 14,15- double bond of the anandamide molecule. nih.gov Different CYP isoforms can produce these regioisomers in varying ratios. For instance, in human intestinal microsomes, 11,12-EET-EA appears to be the preferred epoxide product. nih.gov

Furthermore, enzymatic reactions are inherently stereospecific. The epoxidation of the double bonds in arachidonic acid by CYPs is known to produce specific enantiomers of EETs. For example, the epoxidation of arachidonic acid by CYP2J2 is highly enantioselective. caymanchem.com It is therefore expected that the enzymatic formation of this compound from anandamide would also result in a specific stereochemistry, rather than a racemic mixture of (11R, 12S)- and (11S, 12R)- enantiomers. However, the precise enantiomeric ratios of this compound produced by specific human CYP isoforms have not been fully detailed in the existing scientific literature.

Influence of Fatty Acid Amide Hydrolase (FAAH) Inhibition on Biosynthesis

Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation and inactivation of anandamide, hydrolyzing it into arachidonic acid and ethanolamine. frontiersin.org The activity of FAAH is a critical determinant of endogenous anandamide levels.

When FAAH is pharmacologically inhibited, the degradation of anandamide is significantly reduced. nih.gov This leads to an elevation in the endogenous concentrations of anandamide, increasing its bioavailability. nih.govtheanthologyshop.com Consequently, a greater proportion of anandamide becomes available as a substrate for alternative metabolic pathways, including oxidation by cytochrome P450 enzymes. Therefore, the inhibition of FAAH can effectively shunt anandamide away from its primary hydrolytic breakdown pathway and toward the CYP-mediated epoxidation pathway, resulting in an increased biosynthesis of this compound and other EET-EA metabolites. nih.gov This makes CYP450 metabolism of anandamide particularly relevant under conditions of FAAH inhibition.

Metabolic Fate and Inactivation Pathways of 11 12 Eet Ethanolamide

Hydrolysis by Soluble Epoxide Hydrolase (sEH)

The principal enzyme responsible for the metabolic inactivation of EETs and their derivatives is soluble epoxide hydrolase (sEH). nih.govnih.gov This cytosolic enzyme catalyzes the hydration of the epoxide moiety to form a vicinal diol, effectively converting 11(12)-EET ethanolamide into its corresponding, and generally less biologically active, dihydroxyeicosatrienoic acid ethanolamide (DHET-EA). nih.govwikipedia.org

The efficiency of this compound hydrolysis by human sEH has been characterized through kinetic studies. Research indicates that 11,12-EET-EA is an efficiently hydrolyzed substrate for the enzyme. researchgate.net The enzymatic efficiency (kcat/KM) for 11,12-EET-EA demonstrates that it is readily targeted for degradation by sEH, a key factor in limiting its biological half-life in vivo. researchgate.net

| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (x 10⁵ M⁻¹s⁻¹) |

|---|---|---|---|

| 5,6-EET-EA | 1.4 ± 0.1 | 11.4 ± 1.6 | 1.2 ± 0.2 |

| 8,9-EET-EA | 3.8 ± 0.2 | 7.7 ± 0.9 | 4.9 ± 0.7 |

| 11,12-EET-EA | 10.2 ± 0.4 | 5.9 ± 0.6 | 17.3 ± 2.0 |

| 14,15-EET-EA | 10.5 ± 0.5 | 5.0 ± 0.6 | 21.0 ± 2.8 |

Data derived from studies on the hydrolysis of EET-EAs by human epoxide hydrolases. researchgate.net

Studies comparing the four regioisomers of EET-EA reveal a distinct substrate preference for sEH. researchgate.net The enzyme efficiency varies significantly among the isomers, with 14,15-EET-EA and 11,12-EET-EA being the most efficiently hydrolyzed substrates. researchgate.net The order of hydrolysis efficiency (kcat/KM) is as follows: 14,15-EET-EA > 11,12-EET-EA > 8,9-EET-EA > 5,6-EET-EA. nih.govresearchgate.net This preference indicates that the position of the epoxide on the arachidonic acid chain is a critical determinant for recognition and catalysis by sEH. nih.gov The 5,6-EET-EA isomer is a particularly poor substrate for sEH, suggesting it may have a longer biological half-life or be metabolized through alternative pathways. nih.gov

Formation of Dihydroxyeicosatrienoic Acid Ethanolamides (DHET-EAs)

The direct product of the hydrolysis of this compound by either sEH or mEH is 11,12-dihydroxyeicosatrienoic acid ethanolamide (11,12-DHET-EA). nih.gov This reaction involves the cleavage of the oxirane ring and the addition of a water molecule, resulting in the formation of two adjacent hydroxyl groups (a vicinal diol). wikipedia.org The formation of DHET-EAs is considered a deactivation step, as these diol metabolites generally exhibit significantly reduced or altered biological activity compared to their parent epoxide compounds. wikipedia.org

Further Biotransformation and Beta-Oxidation of Metabolites

Following its formation, 11,12-DHET-EA can undergo further biotransformation. A significant metabolic pathway for the analogous free acid, 11,12-DHET, is beta-oxidation. nih.gov This catabolic process systematically shortens the fatty acid chain. wikipedia.org Studies on vascular smooth muscle cells have shown that 11,12-DHET can undergo two successive cycles of beta-oxidation. nih.gov This process removes four carbons from the carboxylic acid end of the molecule, converting 11,12-DHET into 7,8-dihydroxy-hexadecadienoic acid (7,8-DHHD). nih.gov This pathway suggests that 11,12-DHET-EA is likely subject to similar beta-oxidation processes, which would ultimately lead to its breakdown into smaller, more easily excretable molecules. nih.govwikipedia.org

Molecular and Cellular Mechanisms of 11 12 Eet Ethanolamide Action

Putative Receptor Interactions

The signaling cascades initiated by 11(12)-EET ethanolamide are thought to involve interactions with several receptor families. These interactions are critical in mediating its physiological effects at the cellular level.

Evidence for G-Protein Coupled Receptor (GPCR) Involvement

Many of the physiological responses to the parent compound, 11,12-EET, suggest the involvement of a G-protein coupled receptor (GPCR). nih.gov A significant portion of the biological activities of 11,12-EET, such as the activation of protein kinase A (PKA), points towards the existence of a cell-surface Gs-coupled receptor. nih.gov For instance, the activation of large-conductance Ca2+-activated potassium (BK) channels by 11,12-EET is blocked by an anti-Gsα antibody, indicating that the effect is mediated through a Gs protein. nih.gov Furthermore, studies in human endothelial cells have shown that the angiogenic effects and the translocation of TRPC6 channels induced by the 11(R),12(S)-EET enantiomer are abolished by the downregulation of Gs protein, but not Gq/11. nih.gov This evidence strongly supports the hypothesis that a specific GPCR is a key mediator of EET signaling, a mechanism that may extend to its ethanolamide derivative, 11(12)-EET-EA.

Modulation of Transient Receptor Potential Vanilloid (TRPV) Channels

Epoxyeicosatrienoic acids (EETs) have been identified as modulators of Transient Receptor Potential (TRP) channels, particularly the vanilloid type 4 (TRPV4). nih.gov Studies have demonstrated that 11,12-EET can activate TRPV4 channels in vascular smooth muscle cells, leading to calcium influx, which in turn activates BK channels and causes vasodilation. nih.gov The parent endocannabinoid, anandamide (B1667382), is a known agonist of the TRPV1 channel. nih.govnih.govmdpi.com The metabolic conversion of anandamide to its epoxide derivatives, such as this compound, may represent a pathway for generating endogenous lipids with activity at TRPV channels. The activation of TRPV4 by 5,6-EET, another regioisomer, has been shown to be a direct interaction. nih.gov This suggests that this compound could also directly or indirectly modulate the activity of TRPV channels, contributing to its cellular effects.

Interaction with Cannabinoid Receptors (CB1, CB2) by Related Epoxides

The structural similarity of EET ethanolamides to endocannabinoids has prompted investigations into their interactions with cannabinoid receptors (CB1 and CB2). pnas.org Research has shown that epoxide metabolites of anandamide can exhibit high affinity and selectivity for the CB2 receptor. nih.gov Specifically, 5,6-EET-EA, a regioisomer of 11(12)-EET-EA, is a potent and selective CB2 receptor agonist, with a Ki value of 8.9 nM for the human CB2 receptor, compared to 11.4 µM for the CB1 receptor. nih.gov This CB2 receptor activation is linked to anti-inflammatory effects. arvojournals.org

Computational studies have further explored the interaction of different EET-EA regioisomers with cannabinoid receptors. Molecular docking simulations predict that among the EET-EAs, 11,12-EET-EA has the highest binding affinity for the CB2 receptor, with a binding free energy (ΔG) of -8.3 kcal/mol. arvojournals.org This suggests that the epoxygenation of anandamide to form 11,12-EET-EA could be a "bioactivation" step, enhancing its selectivity for the CB2 receptor. arvojournals.org

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity | Reference |

| 5,6-EET-EA | Human CB1 | 11.4 µM | - | nih.gov |

| 5,6-EET-EA | Human CB2 | 8.9 nM | Agonist (IC50 = 9.8 nM) | nih.gov |

| 11,12-EET-EA | CB2 | -8.3 kcal/mol (ΔG) | Predicted High Affinity | arvojournals.org |

| 14,15-GEET | Rat CB1/CB2 | High Affinity | Binds to both receptors | nih.gov |

| 11,12-GEET | Rat CB1/CB2 | High Affinity | Binds to both receptors | nih.gov |

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate gene expression, and they are known targets for various lipid signaling molecules. The parent compound, 11,12-EET, has been shown to modulate the expression and activity of PPAR-γ. In murine macrophages, 11,12-EET prevented a TGF-β-induced increase in PPAR-γ protein levels, partly by promoting its proteasomal degradation. nih.gov This interaction suggests a role for 11,12-EET in regulating inflammatory responses and macrophage polarization through the PPAR-γ pathway. nih.gov Given that other endocannabinoids like anandamide can also activate PPARs, it is plausible that this compound may also exert some of its biological effects through the modulation of PPAR activity. nih.gov

Modulation by Fatty Acid Binding Proteins (FABPs)

The transport and availability of lipid signaling molecules like endocannabinoids are regulated by intracellular lipid-binding proteins, including Fatty Acid Binding Proteins (FABPs). researchgate.net These proteins are involved in the trafficking of endocannabinoids to their metabolic enzymes or receptors. While direct evidence for the interaction of this compound with FABPs is not yet established, the known role of FABPs in transporting other endocannabinoids suggests a potential mechanism for the regulation of this compound's intracellular concentration and signaling. researchgate.net

Ion Channel Modulation

A primary mechanism through which 11(12)-EET and its derivatives exert their effects is the modulation of various ion channels, which is crucial for regulating cellular excitability and function.

The parent compound, 11,12-EET, is a known modulator of several types of potassium (K+) channels. It activates large-conductance Ca2+-activated K+ (BK) channels in vascular smooth muscle, leading to hyperpolarization and vasodilation. nih.govnih.gov This activation can be a downstream effect of TRPV4 channel activation. nih.gov In the pulmonary circulation, however, 11,12-EET can cause vasoconstriction by stimulating the association of mitochondrial BK channel subunits. nih.gov Additionally, 11,12-EET has been shown to activate ATP-sensitive K+ (K-ATP) channels in rat mesenteric arteries. researchgate.net In the renal cortical collecting duct, 11(12)-EET inhibits basolateral 18-pS potassium channels. caymanchem.com

Besides potassium channels, 11,12-EET also modulates sodium channels. Specifically, it inhibits the epithelial sodium channel (ENaC) in the cortical collecting duct, an effect that is enhanced by a high-potassium diet. nih.gov Furthermore, 11(12)-EET, along with 8(9)-EET, is involved in the recovery of depleted calcium pools in smooth muscle cells, indicating an influence on calcium signaling and potentially calcium channels. caymanchem.comhmdb.ca

| Ion Channel | Tissue/Cell Type | Effect of 11(12)-EET | Consequence | Reference |

| Large-conductance Ca2+-activated K+ (BK) channels | Cerebral Vascular Smooth Muscle | Activation | Hyperpolarization, Vasodilation | nih.gov |

| Large-conductance Ca2+-activated K+ (BK) channels | Pulmonary Artery Smooth Muscle | Activation (Mitochondrial) | Depolarization, Vasoconstriction | nih.gov |

| ATP-sensitive K+ (K-ATP) channels | Rat Mesenteric Arteries | Activation | Vasodilation | researchgate.net |

| 18-pS K+ channels | Renal Cortical Collecting Duct | Inhibition | - | caymanchem.com |

| Epithelial Na+ Channel (ENaC) | Renal Cortical Collecting Duct | Inhibition | Reduced Na+ reabsorption | nih.gov |

| Ca2+ pools | Cultured Smooth Muscle Cells | Recovery of depleted pools | Regulation of Ca2+ homeostasis | caymanchem.comhmdb.ca |

Activation of Large-Conductance Ca2+-Activated K+ (BKCa) Channels

There is currently a lack of published research specifically investigating the effects of this compound on the activation of large-conductance Ca2+-activated K+ (BKCa) channels. While studies have detailed the role of 11,12-EET in modulating these channels, this information cannot be directly attributed to its ethanolamide form.

Regulation of ATP-Sensitive K+ (KATP) Channels

Specific data on the regulation of ATP-sensitive K+ (KATP) channels by this compound is not available in the current scientific literature. The functional consequences of the ethanolamide modification on the known interactions of 11,12-EET with KATP channels have not been documented.

Effects on Intermediate-Conductance Ca2+/Calmodulin-Regulated K+ (KCa3.1) Channels

The influence of this compound on intermediate-conductance Ca2+/calmodulin-regulated K+ (KCa3.1) channels has not been specifically determined in published studies. Research on the broader class of epoxyeicosatrienoic acids has not focused on the particular effects of this ethanolamide derivative on KCa3.1 channels.

Influence on Inwardly Rectifying K+ (GIRK) Channels

There is no specific information available regarding the influence of this compound on inwardly rectifying K+ (GIRK) channels. The potential modulatory role of this compound on these channels remains an uninvestigated area of research.

Intracellular Signaling Cascades

Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Pathway Modulation

While the activation of the PI3K/Akt pathway has been associated with epoxyeicosatrienoic acids, there is a gap in the literature specifically addressing the modulation of this pathway by this compound.

Inhibition of Nuclear Factor-kappa B (NF-κB) Activation

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammatory responses, cell survival, and immunity. nih.gov Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. nih.gov

Epoxyeicosatrienoic acids (EETs), the precursors to EET ethanolamides, have demonstrated potent anti-inflammatory effects by intervening in this process. Specifically, 11,12-EET has been shown to inhibit the activation of NF-κB in endothelial cells. nih.gov This inhibition is achieved by preventing the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm. nih.gov The anti-inflammatory actions of EETs are often mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govmdpi.com The general class of endocannabinoid epoxides also exhibits anti-inflammatory properties, which are frequently linked to the modulation of the NF-κB pathway. researchgate.net For instance, ω-3 endocannabinoid epoxides can reduce pro-inflammatory cytokines, an effect mediated in part through cannabinoid receptor-2 (CB2), which is known to crosstalk with NF-κB signaling. nih.govresearchgate.net

| Pathway Component | Effect of 11,12-EET/EET-EAs | Outcome | Reference |

| IκBα Degradation | Inhibition | NF-κB remains sequestered in the cytoplasm | nih.gov |

| NF-κB Nuclear Translocation | Inhibition | Prevents transcription of pro-inflammatory genes | nih.gov |

| PPARγ | Activation | Contributes to the inhibition of NF-κB signaling | nih.govmdpi.com |

| Pro-inflammatory Cytokines (e.g., IL-6) | Reduction (by endocannabinoid epoxides) | Attenuation of inflammatory response | nih.govresearchgate.net |

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the regulation of a wide array of cellular activities, including proliferation, differentiation, and stress responses. The primary MAPK families include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

The influence of EETs on MAPK pathways is complex and can be context-dependent. In some models, EETs have been shown to attenuate inflammation by inhibiting the p38-MAPK pathway. mdpi.com For example, 11,12-EET and its metabolic stabilizers can suppress the activation of p38 in the context of pulmonary fibrosis and neurological inflammation. mdpi.comnih.gov Conversely, some studies have linked 11,12-EET to the activation of the ERK pathway, which can promote cell proliferation. hmdb.ca As endocannabinoids, EET ethanolamides may also exert their effects on MAPK signaling via cannabinoid receptors. The activation of CB1 and CB2 receptors is known to be highly involved in the regulation of MAPK pathways, influencing neuronal death and survival. mdpi.com

| MAPK Family | Effect of 11,12-EET/EET-EAs | Cellular Process Affected | Reference |

| p38 MAPK | Inhibition | Attenuation of inflammation and fibrosis | mdpi.com |

| ERK | Activation/Phosphorylation | Promotion of cell proliferation, neovasculogenesis | nih.govhmdb.ca |

| JNK | Inhibition | Regulation of cell stress and apoptosis | hmdb.ca |

Interplay with Wnt1 Canonical Signaling

The Wnt signaling pathway is a highly conserved cascade that plays a crucial role in embryonic development and adult tissue homeostasis by regulating cell fate, proliferation, and migration. e-enm.org The canonical Wnt pathway centers on the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer factor (TCF/LEF) family transcription factors.

Studies utilizing EET agonists (EET-A) have revealed a significant interplay with the Wnt1 canonical pathway. nih.gov EETs have been shown to stimulate canonical Wnt signaling, leading to an increased expression of Wnt1 and subsequent stabilization of β-catenin. nih.govnih.gov This activation of the Wnt1/β-catenin cascade has been linked to beneficial outcomes, such as promoting angiogenesis and protecting against cardiac remodeling. nih.govnih.gov The mechanism involves EET-mediated upregulation of heme oxygenase-1 (HO-1), which appears to act upstream of the Wnt cascade. nih.gov By activating this pathway, EETs can influence the expression of Wnt target genes, such as PPARδ, contributing to processes like vascular repair. nih.gov

| Signaling Molecule | Effect of EET Agonists | Downstream Consequence | Reference |

| Wnt1 | Upregulation/Increased Expression | Activation of the canonical Wnt pathway | nih.govnih.gov |

| β-catenin | Increased Expression/Stabilization | Nuclear translocation and gene transcription | nih.govnih.gov |

| Heme Oxygenase-1 (HO-1) | Upregulation | Acts upstream to facilitate Wnt1 activation | nih.gov |

| PPARδ (Wnt target gene) | Increased Expression | Promotion of angiogenesis and vascular repair | nih.gov |

Impact on PGC-1α Mediated Signaling

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master transcriptional coactivator that regulates mitochondrial biogenesis, energy metabolism, and the detoxification of reactive oxygen species. nih.gov It is highly expressed in tissues with high energy demands and is crucial for metabolic homeostasis. nih.gov

A key molecular mechanism of EETs involves the potentiation of PGC-1α mediated signaling. Research has established an "EET-PGC-1α axis" where EET agonists lead to a significant increase in the expression of PGC-1α. nih.govresearchgate.net This upregulation of PGC-1α subsequently enhances mitochondrial function and the expression of antioxidant genes, such as heme oxygenase-1 (HO-1) and manganese superoxide (B77818) dismutase (MnSOD). nih.gov The induction of PGC-1α by EETs has been shown to improve insulin (B600854) sensitivity, increase mitochondrial biogenesis, and regulate adipocyte differentiation, thereby protecting against obesity and metabolic syndrome. nih.govnih.gov Studies using PGC-1α knockdown models have confirmed that the beneficial metabolic effects of EET agonists are dependent on the presence of PGC-1α, positioning it as a critical downstream effector of EET signaling. nih.govnih.gov

| Target Molecule/Process | Effect of EET Agonists | Functional Outcome | Reference |

| PGC-1α Expression | Upregulation/Increase | Master regulation of energy metabolism | nih.govnih.govresearchgate.net |

| Mitochondrial Biogenesis | Increase | Enhanced cellular energy production | nih.gov |

| Heme Oxygenase-1 (HO-1) Expression | Increase (PGC-1α dependent) | Antioxidant and cytoprotective effects | nih.gov |

| Adiposity/Fat Deposition | Reduction | Improved metabolic homeostasis | nih.govnih.gov |

| Insulin Sensitivity | Increase | Attenuation of metabolic syndrome | nih.govnih.gov |

Based on the current scientific literature, there is insufficient specific data available for "this compound" to fully address the detailed physiological and pathophysiological roles outlined in your request. The vast majority of published research focuses on its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET).

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this compound without making unsubstantiated extrapolations from the data on 11,12-EET. Further research specifically investigating the ethanolamide derivative is required to provide the detailed information requested for each subsection.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific and detailed outline you have provided.

The existing research landscape contains a significant lack of specific data for This compound concerning the requested physiological and pathophysiological roles. While studies confirm that this compound is an endogenously produced metabolite of anandamide, its specific functions remain largely uncharacterized.

The vast majority of published research focuses on the parent compound, 11,12-epoxyeicosatrienoic acid (11,12-EET) . Attributing the well-documented functions of 11,12-EET (such as its effects on cytokine production, COX-2 inhibition, and neurovascular coupling) to its ethanolamide derivative would be scientifically inaccurate and speculative.

Specifically, there is no available data in the searched scientific literature that addresses the following points for This compound :

Physiological and Pathophysiological Roles in Preclinical and in Vitro Models

Central Nervous System Function and Neuroinflammation

Modulation of Synaptic Transmission in Hippocampal Neurons:There is no specific information regarding the modulation of hippocampal synaptic transmission by 11(12)-EET ethanolamide.

Due to the strict instruction to focus solely on the provided outline and the lack of specific research data for "this compound" on these topics, generating a thorough, informative, and scientifically accurate article as requested is not feasible. Proceeding would require fabricating information or making unsubstantiated extrapolations from the parent compound, which would violate the core principles of scientific accuracy.

Neuroprotective Effects in Models of Neurological Disorders

Direct experimental evidence detailing the neuroprotective effects of this compound in preclinical models of neurological disorders is not extensively documented in current scientific literature. However, the neuroprotective potential of the broader class of epoxyeicosatrienoic acids (EETs) is well-established. researchgate.net EETs, in general, are known to exert anti-inflammatory, anti-apoptotic, and antioxidant effects in the nervous system. researchgate.net

Impact on Microglial Homeostasis and Activity States

The direct impact of this compound on microglial homeostasis and activity states has not been specifically characterized in preclinical or in vitro models. Microglia, the resident immune cells of the central nervous system, play a critical role in brain health and disease, shifting between various activation states.

Context can be drawn from related compounds. The enzyme CYP3A4, which can produce 11(12)-EET-EA from anandamide (B1667382), is expressed in activated mouse microglial cells. nih.gov This indicates that 11(12)-EET-EA could be synthesized locally by microglia during neuroinflammatory conditions. The precursor anandamide has been shown to protect neurons from inflammatory damage by modulating microglial activity. nih.gov Additionally, certain cannabinoid receptor agonists can reduce the activation of microglial cells. medchemexpress.com Given that other EET-EA regioisomers interact with cannabinoid receptors, it is plausible that 11(12)-EET-EA could play a role in modulating microglial function, but this remains to be experimentally verified. researchgate.net

Enhancement of Pathological Protein Clearance (e.g., Tau) in Microglia

There is currently no specific research available from preclinical or in vitro models demonstrating that this compound enhances the clearance of pathological proteins, such as Tau, in microglia. The clearance of protein aggregates by microglia is a crucial process in neurodegenerative diseases, and its impairment contributes to disease progression. While the anti-inflammatory properties of the parent compound 11,12-EET and the immunomodulatory effects of anandamide might indirectly influence the phagocytic capacity of microglia, a direct link between this compound and this specific cellular function has not been established.

Renal System Function

The roles of anandamide metabolites, including this compound, in the kidney are not well understood. nih.gov The kidneys are known to contain a significant amount of anandamide and the enzymes required for its metabolism, suggesting a potential role for its derivatives in renal physiology. nih.gov

Modulation of Renal Vasculature

Specific studies on the effects of this compound on renal vasculature are not available. However, its parent compound, 11,12-EET, is a known regulator of vascular tone. It generally acts as a vasodilator in various circulatory beds, including the kidney, which is a critical action for regulating renal blood flow and blood pressure. This vasodilation is often mediated through the activation of calcium-activated potassium channels in vascular smooth muscle cells. Given that this compound shares a core structural similarity with 11,12-EET, it could potentially have vasoactive properties, but this requires direct investigation.

Protective Effects Against Renal Injury and Fibrosis

There is no direct evidence from preclinical models to suggest that this compound has protective effects against renal injury and fibrosis. The broader family of EETs and their stable analogs have demonstrated significant renoprotective effects in various models of kidney disease. These effects are attributed to their anti-inflammatory, anti-apoptotic, and anti-fibrotic actions. As anandamide and its metabolites are implicated as modulators of inflammation, it is conceivable that 11(12)-EET-EA could play a role in the kidney's response to injury, though this is speculative and awaits experimental confirmation. nih.gov

Other Biological Systems

Currently, there is a lack of specific research detailing the physiological or pathophysiological roles of this compound in other biological systems beyond the nervous and renal systems. The widespread presence of the endocannabinoid system and cytochrome P450 enzymes throughout the body suggests that this metabolite could be formed and have functions in various tissues, but dedicated studies are required to elucidate these potential roles.

Research Findings on this compound and Related Compounds

| Compound | System/Cell Type | Observed Effect/Finding in Preclinical/In Vitro Models | Reference |

|---|---|---|---|

| This compound | Metabolism | Identified as a metabolite of Anandamide (AEA) via cytochrome P450 (CYP) epoxygenases (e.g., CYP2J2, CYP2B6, CYP3A4). | researchgate.netumich.edunih.gov |

| This compound | Microglia | CYP3A4, an enzyme that can produce 11(12)-EET-EA, is expressed in activated mouse microglia, suggesting local synthesis is possible. | nih.gov |

| This compound | Kidney | Formed in human kidney microsomes from anandamide, but its specific roles are poorly understood. | nih.gov |

| Anandamide (Precursor) | Nervous System | Exerts neuroprotective effects, in part by protecting against excitotoxicity and modulating microglial activity. | nih.gov |

| 11,12-EET (Parent Compound) | Nervous System | Possesses general neuroprotective properties, including anti-inflammatory and anti-apoptotic actions. | researchgate.net |

| 11,12-EET (Parent Compound) | Renal Vasculature | Acts as a vasodilator, contributing to the regulation of renal blood flow. | N/A |

| 5,6-EET-EA (Related Regioisomer) | Cannabinoid Receptors | Acts as a potent agonist for the CB2 receptor, suggesting a potential mechanism for immunomodulation. | researchgate.net |

Impact on Wound Healing Processes

There is no available data from preclinical or in vitro models detailing the specific effects of this compound on any aspect of wound healing, such as re-epithelialization, neovascularization, inflammation, or collagen deposition.

Potential Modulatory Effects in Bone Metabolism

Similarly, the scientific literature lacks studies investigating the role of this compound in bone metabolism. There is no information on its potential effects on osteoblast or osteoclast activity, bone formation, or resorption.

Further research is required to determine if this compound is endogenously produced and to elucidate its potential physiological and pathophysiological roles, including any involvement in wound healing and bone metabolism. Until such studies are conducted, any discussion of its functions in these areas would be purely speculative.

Methodological Approaches in 11 12 Eet Ethanolamide Research

Analytical Techniques for Detection and Quantification

Accurate detection and quantification of 11(12)-EET ethanolamide in complex biological matrices are paramount for understanding its endogenous levels and metabolic fate. Given its low abundance, highly sensitive and specific analytical methods are required.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the cornerstone for the analysis of this compound and related lipid mediators. nih.govresearchgate.netnih.gov This technique combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

Methodologies often employ reverse-phase HPLC to separate EET ethanolamides from other lipid species. lipidmaps.org The separated analytes are then ionized, typically using electrospray ionization (ESI), and subjected to tandem mass spectrometry. nih.gov The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest. lipidmaps.org For instance, different HETE-EA and EET-EA species can share a common sMRM transition (e.g., 346.0/62.0), making chromatographic separation crucial for their individual identification. lipidmaps.org

A developed LC-MS/MS method for analyzing CYP products of arachidonoyl ethanolamide, including EET-EAs, demonstrated the capability to measure their biotransformation. nih.gov While the method was successful in examining the hydrolysis of EET-EAs, the endogenous levels of these lipids in mouse tissues were below the instrumental detection limit of 0.1–3.4 nM. nih.govnih.gov

| Parameter | Typical Value/Condition | Source |

| Chromatography | Reverse-phase HPLC | lipidmaps.org |

| Ionization | Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | lipidmaps.org |

| Instrumental Detection Limit | 0.1–3.4 nM | nih.govnih.gov |

High-Throughput Lipidomic Strategies

The complexity of lipid signaling pathways has driven the development of high-throughput lipidomic strategies to simultaneously analyze a broad spectrum of lipid mediators, including this compound. nih.govnih.govresearchgate.net These approaches, often based on LC-MS/MS, utilize scheduled MRM to monitor hundreds of lipid species in a single analytical run, significantly increasing the throughput of sample analysis. researchgate.net

One such high-throughput method allows for the monitoring of 141 unique eicosanoid metabolites and 36 N-acylethanolamines (NAEs). researchgate.net This comprehensive analysis is crucial for understanding the interplay between different lipid signaling pathways. The lower limit of detection for NAEs in these high-throughput methods can range from 0.1 pg to 1000 pg. researchgate.net These strategies are essential for identifying lipid profiles in various biological samples and can provide insights into the metabolic signature of diseases. researchgate.net

Use of Deuterated Internal Standards in Quantification

To ensure the accuracy and precision of quantification by LC-MS/MS, stable isotope-labeled internal standards, particularly deuterated analogs, are indispensable. lcms.cznih.govresearchgate.net A deuterated version of the analyte of interest, such as (±)11(12)-EET-d11, is added to the sample at a known concentration before sample preparation. caymanchem.com

This internal standard co-elutes with the endogenous analyte and experiences similar ionization efficiency and matrix effects. lcms.cz By measuring the ratio of the signal from the endogenous analyte to that of the deuterated internal standard, any variations introduced during sample processing can be normalized, leading to highly accurate quantification. nih.gov For example, in the quantification of 5-oxo-ETE, a tetradeuterated analog was used as an internal standard, allowing for a highly sensitive assay with a detection limit of ≤20 pg/sample. nih.govresearchgate.net

In Vitro Experimental Models

In vitro models are fundamental for dissecting the cellular and molecular mechanisms of action of this compound. These models provide a controlled environment to study its effects on specific cell types and biological processes.

Application of Diverse Cell Culture Systems

A variety of cell culture systems have been employed to investigate the biological effects of EETs. Primary cultures of human endothelial cells have been used to study the role of 11,12-EET in angiogenesis, including cell migration and tube formation. nih.govnih.gov Studies have shown that (±)-11,12-EET stimulates endothelial cell migration comparable to vascular endothelial cell growth factor (VEGF). nih.gov

Fibroblast cell lines, such as MRC-5, and primary fibroblasts from patients with idiopathic pulmonary fibrosis have been used to examine the anti-fibrotic effects of 11,12-EET. researchgate.net In these models, 11,12-EET was found to decrease the expression of profibrotic markers like α-smooth muscle actin and collagen type-I induced by transforming growth factor-β1 (TGF-β1). researchgate.net Furthermore, HepG2 cells have been utilized in luciferase reporter assays to demonstrate that 11,12-EET can stimulate PPARα and PPARγ activity. nih.gov

| Cell Line/System | Biological Process Investigated | Key Finding | Source |

| Human Endothelial Cells | Angiogenesis | (±)-11,12-EET stimulates cell migration and tube formation. | nih.govnih.gov |

| MRC-5 and Primary Lung Fibroblasts | Fibrosis | 11,12-EET decreases TGF-β1-induced expression of α-SMA and collagen type-I. | researchgate.net |

| HepG2 Cells | Gene Regulation | 11,12-EET stimulates PPARα and PPARγ activity. | nih.gov |

| Dissociated Cerebral Vascular Smooth Muscle Cells | Ion Channel Activity | 11,12-EET administration produced TRPV4-like whole-cell currents. | nih.gov |

Isolated Organ and Tissue Perfusion Models

Isolated organ and tissue perfusion models provide a bridge between cell culture studies and in vivo experiments, allowing for the investigation of the effects of this compound in an intact organ system while maintaining experimental control.

For instance, isolated cat cerebral arteries have been used to demonstrate that 11,12-EET directly and concentration-dependently causes vasodilation. nih.gov Similarly, studies using isolated mesenteric arteries from mice have shown that 11,12-EET induces vasodilation and smooth muscle hyperpolarization. researchgate.net Isolated heart perfusion systems have also been utilized to analyze the levels of EETs and their metabolites in the heart perfusates of wild-type and transgenic mice, providing insights into cardiac lipid metabolism. researchgate.net These models are invaluable for studying the vascular and organ-specific effects of 11(12)-EET and its ethanolamide derivative.

Microsomal and Recombinant Enzyme Assays

Microsomal and recombinant enzyme assays are fundamental in characterizing the enzymatic pathways leading to the formation of this compound. These in vitro systems allow for a detailed examination of the specific CYP enzymes involved and the kinetics of the metabolic reaction.

Microsomal Assays: Liver and brain microsomal preparations are frequently used to study the metabolism of anandamide (B1667382). nih.gov These preparations contain a mixture of drug-metabolizing enzymes, including various CYP isoforms, in a near-native lipid environment. Human liver microsomes have been shown to metabolize anandamide into its various epoxides, including this compound. nih.govhmdb.ca Studies have demonstrated that this metabolism is dependent on both time and protein concentration. hmdb.ca The formation of EET ethanolamides (EET-EAs) in these assays is typically confirmed using liquid chromatography-mass spectrometry (LC-MS).

Recombinant Enzyme Assays: To identify the specific CYP isoforms responsible for the epoxidation of anandamide, researchers utilize assays with recombinant human CYP enzymes expressed in systems like insect cells or bacteria. nih.gov This approach has been pivotal in identifying CYP2D6, CYP3A4, and CYP2J2 as key enzymes in the formation of EET-EAs from anandamide. nih.govnih.govresearchgate.net Kinetic analyses using recombinant CYP2D6 have determined the Michaelis-Menten constants for the formation of various EET-EAs, providing insights into the efficiency of the enzymatic conversion. nih.gov For instance, the metabolism of anandamide by recombinant CYP2D6 to form 11,12-EET-EA has been shown to follow Michaelis-Menten kinetics with an apparent Km value in the low micromolar range. nih.gov

These assays have established that the epoxidation of anandamide is a significant metabolic pathway, particularly when the primary catabolic enzyme for anandamide, fatty acid amide hydrolase (FAAH), is inhibited. caymanchem.com

Electrophysiological Techniques (Patch-Clamp)

While direct patch-clamp studies specifically investigating the effects of this compound on ion channels are limited, extensive research on its parent compound, 11,12-EET, provides a strong basis for hypothesizing its potential electrophysiological actions. Patch-clamp techniques are a powerful tool for studying how a compound modulates the activity of specific ion channels, which are fundamental to neuronal excitability and vascular tone.

Studies on 11,12-EET have demonstrated its ability to modulate various ion channels. For example, in coronary artery smooth muscle cells, 11,12-EET has been shown to activate large-conductance Ca2+-activated K+ (KCa) channels, leading to hyperpolarization and vasodilation. plu.mx This effect was found to be mediated by a Gsα-protein-coupled mechanism. plu.mx In the hippocampus, 11,12-EET reduces neuronal excitability by opening a G protein-coupled inwardly-rectifying potassium (GIRK) channel and inhibiting glutamate (B1630785) release. nih.govnih.gov These findings suggest that this compound, as a structurally related molecule, might exert similar or distinct effects on these or other ion channels, a hypothesis that warrants direct investigation using patch-clamp methodologies.

Preclinical Animal Models

Preclinical animal models are indispensable for understanding the in vivo relevance of this compound. These models, particularly genetically modified and pharmacological intervention studies, help to bridge the gap between in vitro findings and complex physiological or pathophysiological processes.

Genetically Modified Animal Models (e.g., CYP Overexpression, sEH Knockout)

CYP Overexpression Models: Transgenic animals that overexpress specific CYP epoxygenases, such as CYP2J2 or CYP2C9, are valuable tools for studying the consequences of elevated EET production. frontiersin.org While these models have been primarily used to investigate the roles of EETs derived from arachidonic acid in processes like angiogenesis and tumor progression, they could be adapted to explore the in vivo production and effects of this compound, especially if the animals are also treated with anandamide. frontiersin.org

sEH Knockout Models: The soluble epoxide hydrolase (sEH) is the primary enzyme responsible for the degradation of EETs to their less active diols. frontiersin.org Genetically engineered mice lacking the sEH gene (sEH knockout or Ephx2 KO mice) exhibit elevated levels of endogenous epoxy-fatty acids, including EETs. frontiersin.orgnih.gov These models have been instrumental in demonstrating the protective effects of EETs in various disease contexts, such as hypertension, inflammation, and diabetic nephropathy. frontiersin.orgfrontiersin.org Although not specifically focused on this compound, sEH knockout mice could be used to investigate how the stabilization of endogenous epoxides, potentially including EET-EAs, impacts disease progression. Studies in these mice have shown that increased levels of EETs can lead to improved endothelial function and reduced inflammation. frontiersin.orgresearchgate.net

Pharmacological Intervention Studies in Disease Models

Pharmacological studies in animal models of disease provide crucial insights into the therapeutic potential of modulating the pathway of this compound.

Currently, direct pharmacological intervention studies using exogenously administered this compound in disease models are not widely reported in the scientific literature. Research has predominantly focused on the effects of its parent compound, 11,12-EET, or on strategies to increase endogenous EETs by inhibiting the sEH enzyme.

Comparative Analysis and Structure Activity Relationship Studies

Comparison of 11(12)-EET Ethanolamide with Other EET-EA Regioisomers

The epoxyeicosatrienoic acid ethanolamides (EET-EAs) are a family of four regioisomers—5,6-EET-EA, 8,9-EET-EA, 11,12-EET-EA, and 14,15-EET-EA—formed from the metabolism of anandamide (B1667382) (AEA). nih.gov While structurally similar, they exhibit notable differences in their formation, metabolism, and biological functions.

The biosynthesis of all four EET-EA regioisomers from anandamide is catalyzed by cytochrome P450 (CYP450) epoxygenases. nih.gov In human liver microsomes, CYP3A4 has been identified as the primary enzyme responsible for this epoxidation. nih.gov While the various regioisomers are produced, their relative abundances can differ depending on the specific CYP enzymes present in a given tissue. nih.gov

The primary metabolic pathway for inactivating EET-EAs is hydrolysis of the epoxide ring to form the corresponding dihydroxyeicosatrienoic acid ethanolamides (DHET-EAs). nih.gov This conversion is carried out by epoxide hydrolase (EH) enzymes, primarily soluble epoxide hydrolase (sEH). Studies have shown a clear substrate preference among the regioisomers. The rate of hydrolysis is generally lowest for epoxides located closer to the carboxyl end of the molecule and highest for those nearer the terminal methyl end. nih.gov Consequently, 14,15-EET-EA is the most efficiently hydrolyzed substrate for sEH, followed by 11,12-EET-EA, 8,9-EET-EA, and finally 5,6-EET-EA, which is the poorest substrate. nih.gov This differential metabolic stability suggests that regioisomers like 5,6-EET-EA may have a longer duration of action in vivo compared to 11(12)-EET-EA and 14,15-EET-EA.

Comparative Metabolic Rates of EET-EA Regioisomers by Human Soluble Epoxide Hydrolase (sEH)

| Regioisomer | Relative Rate of Hydrolysis | Metabolic Stability |

|---|---|---|

| 14,15-EET-EA | Highest | Lowest |

| 11(12)-EET-EA | High | Low |

| 8,9-EET-EA | Moderate | Moderate |

| 5,6-EET-EA | Lowest | Highest |

This table illustrates the general substrate preference of soluble epoxide hydrolase for the different EET-EA regioisomers, based on the principle that epoxides further from the carboxyl group are hydrolyzed more rapidly. nih.gov

The distinct metabolic fates of the EET-EA regioisomers are paralleled by differences in their biological activities. While comprehensive comparative studies are limited, existing research highlights significant functional divergence.

The most striking example is 5,6-EET-EA, which has been identified as a potent and selective agonist for the peripheral cannabinoid receptor (CB2). mdpi.com This activity is notable because the parent endocannabinoid, anandamide, has a much lower affinity for the CB2 receptor. mdpi.com This suggests that the epoxidation of anandamide at the 5,6-position creates a molecule with a distinct signaling profile.

In contrast, the specific biological activities and potencies of 11(12)-EET-EA, 8,9-EET-EA, and 14,15-EET-EA are not as well-characterized. caymanchem.com While their parent compounds (EETs) are known to have potent vasodilatory, anti-inflammatory, and angiogenic effects, it remains to be fully determined how the addition of the ethanolamide group modifies these activities for each specific regioisomer. nih.govmdpi.com The lack of detailed comparative data for 11(12)-EET-EA underscores an area requiring further investigation.

Divergent Biological Activities of EET-EA Regioisomers

| Regioisomer | Known Biological Activity |

|---|---|

| 14,15-EET-EA | Not well-characterized |

| 11(12)-EET-EA | Not well-characterized |

| 8,9-EET-EA | Not well-characterized |

| 5,6-EET-EA | Potent and selective CB2 receptor agonist mdpi.com |

This table highlights the unique, well-defined activity of 5,6-EET-EA compared to the other regioisomers.

Enantiomeric Specificity of this compound Biological Effects

Scientific literature specifically detailing the enantiomeric specificity of this compound is sparse. However, extensive research on its parent compound, 11,12-EET, provides a strong basis for predicting such specificity.

The epoxidation of arachidonic acid results in two enantiomers for each regioisomer. For 11,12-EET, these are 11(R),12(S)-EET and 11(S),12(R)-EET. Studies have demonstrated that the biological effects of 11,12-EET are highly enantiomer-specific. For instance, in human endothelial cells, 11(R),12(S)-EET is the active enantiomer that stimulates endothelial cell migration, tube formation (angiogenesis), and the translocation of the transient receptor potential (TRP) C6 channel. nih.govnih.gov The 11(S),12(R)-EET enantiomer is largely inactive in these assays. nih.govnih.gov

This activity is believed to be mediated by a putative Gs-protein coupled receptor that specifically recognizes the 11(R),12(S) configuration. nih.govnih.gov Given that this compound retains the critical epoxide structure of its parent compound, it is highly probable that its biological effects are also enantiomer-specific. It is hypothesized that one enantiomer of 11(12)-EET-EA would be significantly more potent than the other, though this remains to be experimentally verified.

Structural Determinants Influencing Receptor Binding and Ion Channel Modulation

The biological activity of this compound is dictated by three key structural features: the ethanolamide headgroup, the position and stereochemistry of the epoxide ring, and the acyl chain.

The Ethanolamide Headgroup: The N-acylethanolamine structure is shared with anandamide and is crucial for the interactions observed with the endocannabinoid system. foodb.ca The potent CB2 receptor agonism of the 5,6-EET-EA regioisomer demonstrates that the combination of an ethanolamide headgroup with an epoxide-containing lipid chain can confer high affinity and selectivity for specific receptors. mdpi.com This headgroup provides hydrogen bonding capabilities that are distinct from the free carboxylic acid of the parent EETs.

The Epoxide Ring: The location of the epoxide at the 11,12-position is a primary determinant of its unique properties relative to other regioisomers. As discussed, the stereochemistry (R,S vs. S,R) of this ring is critical for the biological activity of the parent 11,12-EET, indicating a highly specific binding pocket in its target receptor. nih.gov The polarity and constrained geometry of the oxirane ring are essential for its molecular interactions.

Ion Channel Modulation: The parent compound, 11,12-EET, is a known modulator of several ion channels, including large-conductance calcium-activated potassium (BK) channels and TRPV4 channels. nih.gov The activation of these channels often leads to vasodilation. nih.gov Evidence suggests that 11,12-EET does not bind directly to these channels but rather acts through a G-protein coupled receptor to initiate a signaling cascade that modulates channel activity. nih.govnih.gov The structural similarity of this compound suggests it may engage in similar pathways. The lipidic nature of the molecule allows it to partition into the cell membrane, where it can interact with transmembrane domains of receptors or channels. However, direct evidence of ion channel modulation by this compound itself is currently limited.

Future Directions and Unexplored Research Avenues

Elucidation of Endogenous 11(12)-EET Ethanolamide Formation and Regulation In Vivo

A fundamental and pressing area of future research is the definitive confirmation and detailed characterization of endogenous 11(12)-EET-EA formation and its regulation within living organisms. Although it is postulated to be a product of cytochrome P450 (CYP)-mediated metabolism of anandamide (B1667382), direct evidence for its in vivo presence and biosynthetic pathways is not yet well-documented. caymanchem.com

Future investigations should focus on:

Identifying the primary CYP isoforms responsible for the epoxidation of anandamide to 11(12)-EET-EA. While CYP3A4 has been implicated in the formation of various EET-ethanolamides, the specific enzymes that produce the 11,12-regioisomer need to be conclusively identified. nih.gov

Investigating the tissue-specific and cell-type-specific biosynthesis of 11(12)-EET-EA. Understanding where this molecule is produced is key to unraveling its localized signaling functions.

Uncovering the regulatory mechanisms that govern its formation. This includes exploring how physiological stimuli, pathological conditions, and genetic factors influence the activity of the responsible CYP enzymes. For instance, conditions of fatty acid amide hydrolase (FAAH) inhibition may increase the relevance of CYP-mediated metabolism of AEA. caymanchem.com The regulation of anandamide uptake and degradation will invariably impact the substrate availability for 11(12)-EET-EA synthesis. nih.gov

Development of Highly Selective Pharmacological Modulators for this compound Pathways

To dissect the specific functions of 11(12)-EET-EA, the development of highly selective pharmacological tools is paramount. Currently, the field relies on modulators of broader pathways, such as inhibitors of soluble epoxide hydrolase (sEH), which increase the levels of all EETs, not just 11(12)-EET-EA. researchgate.net

Key objectives in this area include:

Designing and synthesizing selective inhibitors or inducers of the specific CYP enzymes responsible for 11(12)-EET-EA formation. This would allow for the targeted manipulation of its endogenous levels.

Developing specific antagonists for putative receptors of 11(12)-EET-EA. While receptors for EETs have been postulated, including G-protein coupled receptors, their specificity for 11(12)-EET-EA is unknown. nih.govnih.gov

Creating stable analogs of 11(12)-EET-EA that are resistant to degradation by sEH. This would facilitate in vivo studies by prolonging the compound's half-life and allowing for more sustained biological effects.

Comprehensive Mechanistic Studies on Specific Cellular and Organ System Roles

While the parent compounds, anandamide and 11(12)-EET, have known biological activities, the specific roles of 11(12)-EET-EA are largely uncharacterized. Future research should undertake comprehensive mechanistic studies to delineate its effects on various cellular processes and organ systems.

Potential areas of investigation include:

Cardiovascular System: Given that 11(12)-EET is known to have vasodilatory, anti-inflammatory, and cardioprotective properties, it is crucial to investigate whether 11(12)-EET-EA shares these effects. caymanchem.com Studies could explore its impact on vascular tone, endothelial function, and cardiac remodeling.

Nervous System: As a derivative of the endocannabinoid anandamide, 11(12)-EET-EA may have significant neuromodulatory roles. nih.gov Research should examine its effects on neuronal excitability, synaptic plasticity, and its potential involvement in pain perception and neuroinflammation. The interaction with cannabinoid receptors CB1 and CB2 should also be a priority. mdpi.com

Immune System and Inflammation: The anti-inflammatory properties of EETs are well-documented. nih.gov Investigating whether 11(12)-EET-EA can modulate inflammatory responses, for example by inhibiting the NLRP3 inflammasome, could open up new therapeutic avenues for inflammatory diseases. medchemexpress.com

Cancer Biology: Certain EETs have been implicated in angiogenesis and tumor progression. biomedicinej.com It is therefore important to determine the specific effects of 11(12)-EET-EA on cancer cell proliferation, migration, and the tumor microenvironment.

Exploration of Interplay with Other Lipidomic Networks in Health and Disease

Lipid signaling pathways are highly interconnected. Understanding the crosstalk between 11(12)-EET-EA and other lipidomic networks is essential for a holistic view of its biological function.

Future research should explore:

The Endocannabinoid System: A primary focus should be on how 11(12)-EET-EA's formation and actions are integrated with the broader endocannabinoid system. This includes its potential to interact with cannabinoid receptors and modulate the levels of other endocannabinoids and related N-acylethanolamines. mdpi.comfoodb.ca

The Prostanoid Pathway: Crosstalk between EETs and prostanoids in regulating vascular tone has been reported. mdpi.com Investigating similar interactions for 11(12)-EET-EA could reveal novel mechanisms of cardiovascular regulation.

Specialized Pro-resolving Mediators (SPMs): Given the anti-inflammatory potential of EETs, exploring the interplay between 11(12)-EET-EA and SPMs like resolvins, protectins, and maresins could provide insights into the resolution of inflammation. mdpi.com

Advanced Analytical and Imaging Techniques for Spatiotemporal Mapping

The development and application of advanced analytical and imaging techniques are crucial for detecting and quantifying 11(12)-EET-EA in biological samples and for visualizing its distribution in tissues and cells.

Future efforts in this area should include:

Developing highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the routine detection and quantification of 11(12)-EET-EA in various biological matrices. nih.gov

Utilizing advanced imaging techniques , such as mass spectrometry imaging (MSI), to map the spatial distribution of 11(12)-EET-EA in tissues. This would provide valuable information about its localized production and sites of action.

Exploring the potential of novel imaging modalities , such as magnetic resonance imaging (MRI) with targeted contrast agents or positron emission tomography (PET), to non-invasively monitor the in vivo dynamics of 11(12)-EET-EA pathways. dvrphx.commdpi.com

By systematically addressing these unexplored research avenues, the scientific community can unlock the full potential of this compound as a bioactive lipid mediator and pave the way for novel therapeutic strategies for a range of diseases.

Q & A

Q. How can researchers ensure ethical rigor when using animal models to study this compound?

- Methodological Answer : Follow ARRIVE guidelines for preclinical studies. Include sham controls in vascular experiments and minimize animal numbers via adaptive study designs . Ethics committees must review protocols for endpoints like pain/distress, particularly in inflammation models .

Data Interpretation and Reporting

Q. How should conflicting data on this compound’s role in cell proliferation be addressed?

Q. What are best practices for reporting this compound concentrations in biological samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.